Neuromedin N

Übersicht

Beschreibung

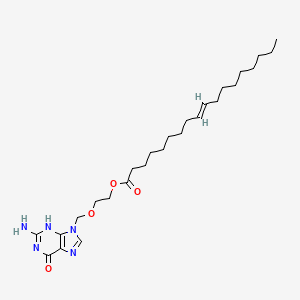

Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu . Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . In studies performed in mice, neuromedin N’s physiological effects were shown to include hypothermia and analgesia .

Synthesis Analysis

Neuromedin N is homologous to neurotensin, both of whose sequences are found on the pro neurotensin/neuromedin N precursor C-terminus . Both sequences of neuromedin N as well as neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase .Molecular Structure Analysis

The molecular structure of Neuromedin N is represented by the chemical formula C38H63N7O8 . The molar mass is 745.949 .Chemical Reactions Analysis

Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . Its physiological effects were shown to include hypothermia and analgesia, arising from the peptide’s ligand association to and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of Neuromedin N include a chemical formula of C38H63N7O8 and a molar mass of 745.949 .Wissenschaftliche Forschungsanwendungen

Application in Molecular Imaging

- Summary of the Application : Neuromedin N has been used in molecular imaging applications, specifically in the labelling of neuropeptides .

- Methods of Application or Experimental Procedures : The study focused on the labelling of two neuropeptides used in molecular imaging applications and conjugated with the DOTA chelator: Neurotensin(8-13), DOTA-NT(8-13) and Neuromedin N, DOTA-NN . Copper-64 was used to radiolabel these neuropeptides .

- Results or Outcomes : The research aimed to compare the (p,n) reaction on nickel-64 solid versus liquid targets and evaluate the effectiveness of [64Cu]CuCl2 solutions prepared by the two routes . High-quality [64Cu]CuCl2 solutions were prepared using ACSI TR-19 and IBA Cyclone Kiube cyclotrons .

Modulation of the Hypothalamo-Pituitary-Adrenocortical Axis

- Summary of the Application : Neuromedin N has been found to modulate the function of the hypothalamo-pituitary-adrenocortical (HPA) axis in rats .

- Results or Outcomes : The specific outcomes are not detailed in the source, but the modulation of the HPA axis suggests potential implications for stress response and other endocrine functions .

Increase in Intracellular Calcium Concentration

- Summary of the Application : Neuromedin N has been proposed to exert its actions via an increase in intracellular calcium concentration .

- Results or Outcomes : The specific outcomes are not detailed in the source, but an increase in intracellular calcium concentration can have various effects on cell signaling and function .

Chemotaxis of Mouse Lymphocytes

- Summary of the Application : Neuromedin N has been shown to increase the chemotaxis capacity of mouse lymphocytes .

- Results or Outcomes : The specific outcomes are not detailed in the source, but increased chemotaxis could potentially enhance immune responses .

Differential Effects on Neurotensin/Neuromedin N and Preprotachykinin Messenger RNA Expression

- Summary of the Application : Neuromedin N has been found to have differential effects on neurotensin/neuromedin N and preprotachykinin messenger RNA expression in unique regions of the striatum .

- Results or Outcomes : The specific outcomes are not detailed in the source, but the differential effects on messenger RNA expression suggest potential implications for gene regulation and neural function .

Theranostic Approach to Personalised Medicine

- Summary of the Application : Neuromedin N has been used in a theranostic approach to personalised medicine, specifically in the radiolabelling of neuropeptides with copper-64 .

- Methods of Application or Experimental Procedures : The study focused on the radiolabelling of Neurotensin (8-13) and Neuromedin N with copper-64 . The research aimed to compare the (p,n) reaction on nickel-64 solid versus liquid targets and evaluate the effectiveness of [64Cu]CuCl2 solutions prepared by the two routes .

- Results or Outcomes : High-quality [64Cu]CuCl2 solutions were prepared using ACSI TR-19 and IBA Cyclone Kiube cyclotrons .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-YLUGYNJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145280 | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuromedin N | |

CAS RN |

102577-25-3 | |

| Record name | Neuromedin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

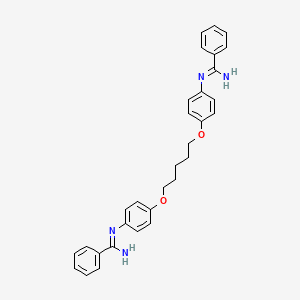

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)